Propanenitrile-25

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10419-75-7 |

|---|---|

Molecular Formula |

C3H5N |

Molecular Weight |

60.11 g/mol |

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanenitrile |

InChI |

InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2 |

InChI Key |

FVSKHRXBFJPNKK-ZBJDZAJPSA-N |

SMILES |

CCC#N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C#N |

Canonical SMILES |

CCC#N |

Pictograms |

Flammable; Acute Toxic; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Propanenitrile and its Isotopologue Propanenitrile-d5

An important clarification on "Propanenitrile-25": The term "this compound" is not a standard chemical nomenclature. However, it is listed as an isotopologue of propanenitrile by the National Institute of Standards and Technology (NIST).[1][2][3] Further investigation reveals that this refers to a deuterated form of propanenitrile, specifically Propanenitrile-d5, with the chemical formula C3D5N and CAS number 10419-75-7.[4] This guide will focus on the primary compound, propanenitrile, while also providing specific data for its deuterated isotopologue where available.

Propanenitrile, also known as propionitrile or ethyl cyanide, is a simple aliphatic nitrile with the chemical formula CH3CH2CN.[5] It is a colorless, water-soluble liquid with a sweetish, ethereal odor.[5][6][7] This compound serves as a versatile solvent and a key precursor in the synthesis of various organic compounds.[5]

Chemical Structure and Identification

Propanenitrile is an aliphatic nitrile characterized by a three-carbon chain with a cyano group (-C≡N) at one end.[8]

Identifiers for Propanenitrile and its Deuterated Isotopologue

| Identifier | Propanenitrile | Propanenitrile-d5 |

| IUPAC Name | Propanenitrile[1][5][9] | Propanenitrile-d5 |

| Synonyms | Propionitrile, Ethyl cyanide, Cyanoethane[1][5][7] | - |

| CAS Number | 107-12-0[1][5][9] | 10419-75-7[4] |

| Molecular Formula | C3H5N[1][5][9] | C3D5N[4] |

| Molecular Weight | 55.08 g/mol [1][5][9] | 60.11 g/mol [10] |

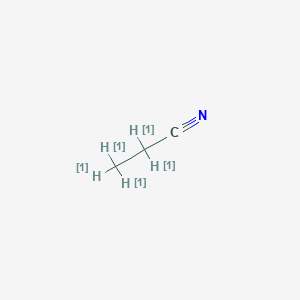

Chemical Structure of Propanenitrile

Caption: Chemical structure of Propanenitrile.

Physicochemical Properties

Propanenitrile is a polar aprotic solvent.[7] Its physical and chemical properties are summarized below.

| Property | Value |

| Appearance | Colorless liquid[5][9] |

| Odor | Sweetish, ethereal[5][6][7] |

| Melting Point | -92.0 °C[9] to -100 °C[5] |

| Boiling Point | 97.2 °C[9] to 98 °C[5] |

| Density | 0.772 g/mL at 25 °C[5][11] |

| Solubility in Water | 11.9% at 20 °C[5][6] |

| Vapor Pressure | 53.33-63.195 hPa at 22.05-25 °C[11] |

| Refractive Index | 1.366 at 20 °C[5][11] |

| Flash Point | 2 °C (Closed Cup)[7] |

Experimental Protocols

Synthesis of Propanenitrile

Several laboratory and industrial methods are employed for the synthesis of propanenitrile.

1. From Halogenoalkanes: This method involves the nucleophilic substitution of a halogen in a halogenoalkane with a cyanide group.

-

Reactants: 1-bromopropane and a solution of sodium or potassium cyanide in ethanol.

-

Procedure: The halogenoalkane is heated under reflux with the ethanolic solution of sodium or potassium cyanide. The halogen atom is replaced by the -CN group. It is crucial to use ethanol as the solvent to avoid the competing substitution reaction by hydroxide ions that would occur in an aqueous solution.[12]

-

Reaction: CH₃CH₂CH₂Br + KCN → CH₃CH₂CH₂CN + KBr

2. Dehydration of Amides: Propanenitrile can be synthesized by the dehydration of propanamide.

-

Reactants: Propanamide and a dehydrating agent such as phosphorus(V) oxide (P₄O₁₀).

-

Procedure: A solid mixture of propanamide and phosphorus(V) oxide is heated. The water molecule is eliminated from the amide group, forming a nitrile group. The resulting liquid propanenitrile is then collected by simple distillation.[12]

-

Reaction: CH₃CH₂CONH₂ --(P₄O₁₀, Heat)--> CH₃CH₂CN + H₂O

3. Industrial Production: Industrially, propanenitrile is primarily produced through the hydrogenation of acrylonitrile. It can also be prepared by the ammoxidation of propanol.[5]

-

Reaction (Ammoxidation): CH₃CH₂CH₂OH + O₂ + NH₃ → CH₃CH₂CN + 3H₂O[5]

Workflow for Synthesis from a Halogenoalkane

Caption: Synthesis workflow of Propanenitrile.

Applications and Biological Relevance

Industrial and Laboratory Applications:

-

Solvent: Propanenitrile is used as a solvent, similar to acetonitrile, but with a higher boiling point.[5]

-

Chemical Intermediate: It serves as a C-3 building block in various organic syntheses.[5] For example, it is a precursor to propylamines through hydrogenation.[5] It is also used in the Houben-Hoesch reaction for the preparation of the drug flopropione.[5]

Biological Activities: While propanenitrile itself is primarily known for its industrial applications and toxicity, the nitrile functional group is present in numerous natural products with diverse biological activities.[13][14] Some derivatives of propanenitrile have shown antimicrobial properties. For instance, certain substituted propanenitrile compounds have been found to be active against Gram-positive bacteria like Bacillus subtilis and Clostridium tetani.[15]

Safety and Handling

Propanenitrile is a hazardous substance and requires careful handling.

Hazard Identification:

-

Toxicity: Fatal if swallowed or in contact with skin, and harmful if inhaled.[16] It can form cyanide in the body.[7] The oral LD50 in rats is reported as 39 mg/kg.[5]

-

Irritation: Causes serious eye irritation.[16]

Handling and Storage Precautions:

-

Keep away from heat, sparks, open flames, and other ignition sources.[16][17]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[17][18]

-

Store in a tightly closed container in a dry and well-ventilated place.[17]

-

Ground and bond container and receiving equipment to prevent static discharge.[17]

In case of exposure, immediate medical attention is necessary.[16] For skin contact, remove contaminated clothing and wash the affected area with plenty of soap and water.[16] For eye contact, rinse cautiously with water for several minutes.[16] If inhaled, move the person to fresh air.[18]

References

- 1. Propanenitrile [webbook.nist.gov]

- 2. Propanenitrile [webbook.nist.gov]

- 3. Propanenitrile [webbook.nist.gov]

- 4. This compound (CAS 10419-75-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Propionitrile - Wikipedia [en.wikipedia.org]

- 6. webqc.org [webqc.org]

- 7. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Draw a structure for each of the following:d. propanenitrile | Study Prep in Pearson+ [pearson.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Propanenitrile-d5 | C3H5N | CID 6914116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Item - Natural products containing the nitrile functional group and their biological activities - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 15. researchgate.net [researchgate.net]

- 16. airgas.com [airgas.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. echemi.com [echemi.com]

Whitepaper: The Discovery and Synthesis of Propanenitrile-25, a Novel Modulator of the XYZ Pathway

An in-depth technical guide on the synthesis and discovery of Propanenitrile-25.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the discovery, synthesis, and preliminary characterization of this compound, a novel small molecule identified through a high-throughput screening campaign. This compound has demonstrated potent and selective modulation of the hypothetical XYZ signaling pathway, a critical cascade implicated in certain proliferative diseases. This guide provides detailed experimental protocols for its synthesis, comprehensive analytical data, and a proposed mechanism of action, offering a foundational resource for further investigation and development.

Discovery via High-Throughput Screening

This compound was identified from a library of over 500,000 small molecules in a cell-based assay designed to detect modulators of the XYZ pathway. The compound exhibited significant activity, leading to its selection for further characterization and validation.

Initial Screening Data

The primary screen identified 1,280 initial hits, which were then subjected to a dose-response confirmation screen. This compound emerged as a lead candidate due to its potent activity and favorable preliminary toxicity profile.

| Parameter | Value |

| Compound ID | This compound |

| Molecular Formula | C₃H₅N |

| Molecular Weight | 55.08 g/mol |

| IC₅₀ in Primary Assay | 0.25 µM |

| Cellular Toxicity (CC₅₀) | > 50 µM |

| Selectivity Index (CC₅₀/IC₅₀) | > 200 |

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward two-step process involving the nucleophilic substitution of a suitable alkyl halide with a cyanide salt.

Experimental Protocol: Two-Step Synthesis

Step 1: Halogenation of Ethanol

-

To a stirred solution of ethanol (1.0 eq) in anhydrous diethyl ether at 0°C, slowly add phosphorus tribromide (0.4 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield bromoethane.

Step 2: Cyanation of Bromoethane

-

Dissolve the crude bromoethane (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60°C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

| Analytical Method | Result |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.45 (t, 2H), 1.20 (t, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 118.5 (CN), 11.8 (CH₂), 8.5 (CH₃) |

| Mass Spectrometry (ESI+) | m/z = 56.09 [M+H]⁺ |

| Purity (HPLC) | > 99.5% |

Proposed Mechanism of Action and Signaling Pathway

This compound is hypothesized to act as an allosteric modulator of Kinase-A, a key upstream component of the XYZ signaling pathway. By binding to a novel allosteric site, it is believed to lock the kinase in an inactive conformation, thereby inhibiting downstream signal propagation.

Caption: Proposed inhibition of the XYZ signaling pathway by this compound.

Experimental and Drug Development Workflow

The progression from initial hit discovery to a lead candidate involves a structured workflow of screening, synthesis, and optimization.

Caption: Workflow from hit identification to lead optimization.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a novel therapeutic agent. Its simple structure, potent activity, and high selectivity warrant further investigation. Future efforts will focus on extensive Structure-Activity Relationship (SAR) studies to improve potency and optimize pharmacokinetic properties. The detailed protocols and data presented herein provide a solid foundation for these next steps.

physical and chemical properties of Propanenitrile-25

An In-depth Technical Guide to the Physical and Chemical Properties of Propanenitrile

An important note on "Propanenitrile-25": The designation "this compound" is listed in the National Institute of Standards and Technology (NIST) database as an isotopologue of propanenitrile.[1][2] An isotopologue is a molecule that has at least one atom with a different number of neutrons than the most common form. However, specific physical and chemical property data for this particular isotopologue are not detailed in publicly available literature. This guide will focus on the well-documented properties of the standard propanenitrile molecule (CAS Number: 107-12-0).

Introduction

Propanenitrile, also known as propionitrile or ethyl cyanide, is a simple aliphatic nitrile with the chemical formula CH₃CH₂CN.[3] It is a colorless liquid characterized by a sweetish, ethereal odor.[3][4] Propanenitrile serves as a versatile solvent and a valuable precursor in the synthesis of other organic compounds, making it significant in both laboratory and industrial settings.[3][5][6] Its reactivity is primarily centered around the cyano (-C≡N) functional group, which can undergo transformations to yield various derivatives such as carboxylic acids and primary amines.[5]

Physical and Spectroscopic Properties

The physical and spectroscopic data for propanenitrile are summarized below. These properties are crucial for its handling, purification, and identification.

Physical Properties

The fundamental physical constants for propanenitrile are presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | Propanenitrile | [4] |

| Synonyms | Propionitrile, Ethyl cyanide, Cyanoethane | [1][3][4] |

| CAS Number | 107-12-0 | [1][3] |

| Molecular Formula | C₃H₅N | [3][7] |

| Molar Mass | 55.08 g·mol⁻¹ | [1][3][4] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Sweetish, pleasant, ethereal | [3][4] |

| Density | 0.772 g/mL at 25 °C | [3][7] |

| Melting Point | -93 °C to -86 °C | [3][7] |

| Boiling Point | 97 °C | [3][7] |

| Flash Point | 2 °C (Closed Cup) | [4] |

| Refractive Index (n_D²⁰) | 1.366 | [3][7] |

Solubility

Propanenitrile is a polar aprotic solvent.[4] Its solubility in water and common organic solvents is a key characteristic for its application in chemical reactions.[5]

| Solvent | Solubility | Reference(s) |

| Water | 10-11.9 g/100 mL at 20-23 °C (Good) | [3][4][7] |

| Ethanol | Miscible | [4][5] |

| Diethyl Ether | Miscible | [4][5] |

| Ketones | Soluble | [5] |

| Dimethylformamide | Miscible | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of propanenitrile.

| Spectroscopy | Key Data / Peaks | Reference(s) |

| Infrared (IR) | Data available on NIST WebBook | [1][2] |

| ¹H NMR | δ ~1.30 ppm (triplet, 3H, -CH₃), δ ~2.36 ppm (quartet, 2H, -CH₂-) | [8] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 55 | [1] |

Chemical Properties and Reactivity

The chemical behavior of propanenitrile is dominated by the electrophilic carbon atom and the nucleophilic nitrogen atom of the nitrile group. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[4][9]

Hydrolysis

Nitriles can be hydrolyzed to produce carboxylic acids. This reaction can be catalyzed by either an acid or a base and typically requires heating.[9] The process occurs in two stages, with an amide intermediate being formed first.[10][11]

-

Acid-Catalyzed Hydrolysis: Propanenitrile is heated with a dilute acid, such as aqueous sulfuric or hydrochloric acid, to yield propanoic acid and an ammonium salt.[10][12][13]

-

Base-Catalyzed Hydrolysis: Heating propanenitrile with an aqueous base, like sodium hydroxide, produces a salt of the carboxylic acid (sodium propanoate) and ammonia.[11][12] Subsequent acidification is required to isolate the free propanoic acid.[12]

Reduction

The carbon-nitrogen triple bond in propanenitrile can be reduced to form a primary amine or, under different conditions, an aldehyde.

-

Reduction to Primary Amines: Propanenitrile can be reduced to propylamine (CH₃CH₂CH₂NH₂) using strong reducing agents like lithium tetrahydridoaluminate (LiAlH₄) in an ether solvent, followed by an acidic workup.[14][15] Catalytic hydrogenation using hydrogen gas with a metal catalyst (such as palladium, platinum, or Raney nickel) at elevated temperature and pressure also yields the primary amine.[14][16]

-

Reduction to Aldehydes: The use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields propanal.[15][16]

Experimental Protocols

The following sections detail common laboratory procedures involving propanenitrile.

Synthesis of Propanenitrile from 1-Bromopropane

This method illustrates a nucleophilic substitution reaction to form a new carbon-carbon bond.

-

Reaction: CH₃CH₂CH₂Br + KCN → CH₃CH₂CN + KBr

-

Methodology: A solution of potassium cyanide in ethanol is prepared. 1-bromopropane is added to this solution. The mixture is heated under reflux. Heating under reflux involves heating the mixture in a flask with a condenser attached vertically to prevent the loss of volatile reactants and products.[17] The ethanolic solvent is crucial, as the presence of water can lead to the formation of propan-1-ol as a side product.[17] After the reaction is complete, the product, propanenitrile, is separated from the reaction mixture by distillation.

References

- 1. Propanenitrile [webbook.nist.gov]

- 2. Propanenitrile [webbook.nist.gov]

- 3. Propionitrile - Wikipedia [en.wikipedia.org]

- 4. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. About: Propionitrile [dbpedia.org]

- 7. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Propionitrile(107-12-0) 1H NMR spectrum [chemicalbook.com]

- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. On acid hydrolysis, propane nitrile gives:A.) PropanalB.) Acetic acidC.) PropionamideD.) Propanoic acid [vedantu.com]

- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 12. savemyexams.com [savemyexams.com]

- 13. doubtnut.com [doubtnut.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 16. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 17. chemguide.co.uk [chemguide.co.uk]

Propanenitrile-25 CAS number and molecular weight

This technical guide provides comprehensive information on Propanenitrile-25, an isotopically labeled variant of propanenitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed data on this compound.

Core Compound Properties

This compound, also known as 2,2,3,3,3-pentadeuteriopropanenitrile, is a stable, non-radioactive isotopologue of propanenitrile. In this molecule, the five hydrogen atoms on the ethyl group are substituted with deuterium atoms. This isotopic substitution makes it a valuable tool in various research applications, including mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses.

The physical and chemical properties of this compound are similar to those of its non-deuterated counterpart, but its increased mass leads to distinct spectroscopic characteristics.

Quantitative Data Summary

The following table summarizes and compares the key quantitative data for propanenitrile and its deuterated form, this compound.

| Property | Propanenitrile | This compound |

| CAS Number | 107-12-0[1][2][3] | 10419-75-7[4][5][6][7] |

| Molecular Formula | C₃H₅N[1][3] | C₃D₅N[4][6][7] |

| Molecular Weight | 55.08 g/mol [1][5] | 60.11 g/mol [4][7] |

| Boiling Point | 97 °C[4] | 97 °C[4] |

| Melting Point | -93 °C[4] | Not specified |

| Synonyms | Propionitrile, Ethyl cyanide[1][3] | 2,2,3,3,3-pentadeuteriopropanenitrile[4] |

Visualized Relationships and Workflows

The following diagrams illustrate the relationship between propanenitrile and this compound, as well as a typical experimental workflow for its synthesis and analysis.

Caption: Isotopic relationship between propanenitrile and this compound.

Caption: General experimental workflow for this compound.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

While a specific protocol for this compound is not publicly detailed, a plausible synthetic route involves the reaction of a deuterated ethylating agent with a cyanide salt. A common method for preparing nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt.

Reaction:

CD₃CD₂-X + NaCN → CD₃CD₂CN + NaX (where X = Br, I)

Materials:

-

Deuterated ethyl halide (e.g., bromoethane-d5 or iodoethane-d5)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in the chosen anhydrous solvent.

-

Slowly add the deuterated ethyl halide to the cyanide solution at room temperature.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent and halide (typically between 60-100 °C) and maintain for several hours.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product into a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purify the crude this compound by fractional distillation.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the synthesized this compound and to confirm its molecular weight.

Sample Preparation:

-

Dilute a small aliquot of the purified this compound in a volatile organic solvent such as dichloromethane or acetonitrile.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating volatile polar compounds (e.g., a DB-WAX or similar column).

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 150 °C) at a rate of 10 °C/min.

-

Injector: Split/splitless injector at a temperature of 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

Expected Results:

-

A single major peak in the chromatogram indicating high purity.

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z 60, corresponding to the molecular weight of this compound.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the structure of this compound and the extent of deuteration.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

-

Expected Outcome: The ¹H NMR spectrum should show a significant reduction or complete absence of signals corresponding to the ethyl protons, confirming successful deuteration. Any residual proton signals can be used to quantify the isotopic purity.

¹³C NMR Spectroscopy:

-

Expected Outcome: The ¹³C NMR spectrum will show signals for the three carbon atoms. The signals for the deuterated carbons (CD₂ and CD₃) will appear as multiplets due to C-D coupling and will have a characteristic upfield shift compared to the corresponding carbons in undeuterated propanenitrile.

-

The nitrile carbon (C≡N) will appear as a singlet in the downfield region.

-

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

Expected Absorption Bands:

-

C≡N stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹.

-

C-D stretch: Absorption bands in the region of 2100-2250 cm⁻¹, which are at a lower frequency than the C-H stretching bands (typically 2850-3000 cm⁻¹) of the non-deuterated compound.

-

The absence of significant C-H stretching bands will further confirm the high degree of deuteration.

References

- 1. m.youtube.com [m.youtube.com]

- 2. selectscience.net [selectscience.net]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. omicsonline.org [omicsonline.org]

A Technical Guide to the Solubility of Propanenitrile

An In-depth Analysis for Researchers and Drug Development Professionals

Disclaimer: The compound "Propanenitrile-25" is not a standard chemical designation. This guide pertains to the well-documented compound Propanenitrile (CAS: 107-12-0), also known as ethyl cyanide.

Propanenitrile (CH₃CH₂CN) is a colorless, aliphatic nitrile with a sweet, ethereal odor.[1][2] It serves as a versatile polar aprotic solvent and a valuable chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.[2][3] A thorough understanding of its solubility in various solvent systems is critical for its application in reaction chemistry, formulation development, and purification processes.

Quantitative Solubility Data

The solubility of propanenitrile is dictated by its polar nitrile group and short alkyl chain, allowing for miscibility with a range of common solvents. Quantitative data is most extensively documented for its solubility in water, while it is generally considered miscible with many organic solvents.[1][3][4]

| Solvent | Temperature (°C) | Solubility / Miscibility |

| Water | 20 | 11.9 g / 100 g solution[2] |

| Water | 23 | 5 - 10 g / 100 mL[4] |

| Water | 25 | 103 g / L (1.03 x 10⁵ mg/L)[1] |

| Water | 40 | 11.9 g / 100 g H₂O[4] |

| Ethanol | Ambient | Miscible[1][4] |

| Diethyl Ether | Ambient | Miscible[1][4] |

| Dimethylformamide | Ambient | Miscible[4] |

| Ketones | Ambient | Soluble[3] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The most common and robust method for determining the solubility of a chemical substance is the Shake-Flask Method . This protocol is consistent with guidelines from the Organisation for Economic Co-operation and Development (OECD).[5][6]

1. Principle: An excess amount of the solute (propanenitrile) is agitated in a specific solvent for a prolonged period to achieve thermodynamic equilibrium. After equilibration, the undissolved solute is separated, and the concentration of propanenitrile in the clear supernatant or filtrate is quantified using a suitable analytical technique.

2. Materials and Apparatus:

-

High-purity Propanenitrile (>99%)

-

High-purity solvent of interest

-

Mechanical shaker or orbital agitator within a temperature-controlled environment (e.g., water bath)

-

Stoppered flasks or vials

-

Centrifuge capable of at least 4000 rpm

-

Syringe filters (e.g., 0.2 µm CA membrane)[7]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, Gas Chromatography, Spectrophotometer)

3. Step-by-Step Procedure:

-

Preparation: Add an excess amount of propanenitrile to a flask containing a known volume of the solvent. The excess solute should be clearly visible.

-

Equilibration: Tightly stopper the flasks and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached.[5][7] A preliminary study with measurements at 24h, 48h, etc., can be done to confirm the time to equilibrium.

-

Phase Separation: After agitation, allow the flasks to stand to let the undissolved propanenitrile settle. To ensure complete separation of the excess solute, the suspension is then centrifuged at a high speed (e.g., 4000 rpm for 10 minutes) or filtered through a fine-pore membrane filter (0.2 µm).[7] This step must be performed at the equilibration temperature.

-

Sampling: Carefully withdraw a precise aliquot from the clear, saturated supernatant or filtrate.

-

Analysis: Dilute the aliquot with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument. Determine the concentration of propanenitrile using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or spectrophotometry.[7][8]

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility of propanenitrile in the solvent, typically expressed in g/L, mol/L, or g/100 mL.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. Propionitrile | CH3CH2CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propionitrile - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. umwelt-online.de [umwelt-online.de]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

Propanenitrile-d5: A Versatile Tool for Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propanenitrile-25, more systematically known as 2,2,3,3,3-pentadeuteriopropanenitrile or Propanenitrile-d5, is a stable, non-radioactive isotopologue of the simple aliphatic nitrile, propanenitrile.[1][2] While its parent compound serves as a solvent and a precursor in organic synthesis, the strategic replacement of hydrogen with deuterium atoms imparts unique physicochemical properties to Propanenitrile-d5, rendering it an invaluable tool in a multitude of research and development domains. This technical guide provides a comprehensive overview of the potential research applications for Propanenitrile-d5, focusing on its utility in mechanistic elucidation, metabolic and pharmacokinetic studies, and as an internal standard in analytical chemistry. Detailed experimental concepts and data presentation are provided to empower researchers in leveraging this compound for their scientific investigations.

Physicochemical Properties

The substitution of hydrogen with deuterium results in a significant increase in molecular weight, which is a key feature exploited in mass spectrometry-based applications. Other physical properties such as boiling and melting points remain largely unchanged.[1]

| Property | Propanenitrile | Propanenitrile-d5 |

| Molecular Formula | C₃H₅N | C₃D₅N |

| Molecular Weight ( g/mol ) | 55.08 | 60.11 |

| CAS Number | 107-12-0 | 10419-75-7 |

| Boiling Point (°C) | 97 | 97 |

| Melting Point (°C) | -93 | -93 |

Potential Research Areas and Applications

The primary value of Propanenitrile-d5 lies not in its intrinsic biological activity, but in its application as a tracer and standard in various scientific disciplines.

Mechanistic Studies in Chemistry

The increased mass of deuterium can influence the vibrational frequencies of chemical bonds, leading to a slower rate for reactions that involve the cleavage of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms.

Potential Research Application: Propanenitrile-d5 can be used as a substrate in reactions involving the nitrile group or the ethyl moiety to determine if C-H bond cleavage is a rate-determining step. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain insight into the transition state of the reaction.

Metabolic Fate and Pharmacokinetic Studies

In drug discovery and development, understanding the metabolic fate of a drug candidate is crucial. Deuterated compounds serve as ideal tracers for metabolic studies. When a deuterated drug is administered, its metabolites can be readily distinguished from endogenous compounds by mass spectrometry due to the mass difference imparted by the deuterium atoms.[3]

Potential Research Application: While propanenitrile itself is not a therapeutic agent, it can be used as a simple model to study the metabolism of the nitrile functional group or short-chain aliphatic compounds. A typical workflow for such a study is outlined below.

Metabolic fate study workflow using a deuterated tracer.

Analytical Chemistry and Proteomics

In quantitative analysis using mass spectrometry (MS) or gas chromatography-mass spectrometry (GC-MS), deuterated compounds are widely used as internal standards.[4] An ideal internal standard is chemically identical to the analyte of interest but has a different mass, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. Propanenitrile-d5 is a suitable internal standard for the quantification of propanenitrile.[5]

Potential Research Application: In environmental analysis or industrial process monitoring where propanenitrile levels need to be accurately measured, Propanenitrile-d5 can be added to samples at a known concentration. The ratio of the MS signal of propanenitrile to that of Propanenitrile-d5 allows for precise quantification. This is also applicable in proteomics research where nitriles may be used in sample processing.[6]

Quantitative analysis workflow using an internal standard.

Astrochemistry

Simple nitriles like propanenitrile have been detected in the interstellar medium (ISM), offering clues to the chemical processes occurring in star-forming regions.[1] The study of deuterated molecules in the ISM is particularly important as the deuterium-to-hydrogen ratio can provide information about the chemical and physical history of these regions.

Potential Research Application: The unique spectroscopic signature of Propanenitrile-d5 can aid in its astronomical detection.[1] Laboratory-based spectroscopic studies of Propanenitrile-d5 can provide the reference data needed for radio astronomers to search for this molecule in space, helping to refine models of interstellar chemistry.

Experimental Protocols

General Protocol for Kinetic Isotope Effect Measurement

-

Reaction Setup: Prepare two parallel reactions. One with propanenitrile and the other with Propanenitrile-d5, ensuring identical concentrations, temperature, and catalyst loading.

-

Reaction Monitoring: Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., GC, HPLC, NMR).

-

Rate Constant Calculation: Determine the initial reaction rate for both the deuterated and non-deuterated reactions. The ratio of the rate constants (kH/kD) gives the KIE.

-

Interpretation: A KIE value significantly greater than 1 suggests that the C-H bond is broken in the rate-determining step of the reaction.

General Protocol for Use as an Internal Standard

-

Stock Solution Preparation: Prepare a stock solution of Propanenitrile-d5 in a suitable solvent at a high, accurately known concentration.

-

Calibration Curve Preparation: Create a series of calibration standards by adding varying, known concentrations of propanenitrile to a constant concentration of the Propanenitrile-d5 internal standard.

-

Sample Preparation: To the unknown sample, add the same concentration of Propanenitrile-d5 internal standard as used in the calibration curve.

-

Analysis: Analyze the calibration standards and the unknown sample by GC-MS or LC-MS.

-

Quantification: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. Determine the concentration of the unknown sample from this curve.

Conclusion

Propanenitrile-d5 is a specialized chemical tool with broad applicability in advanced scientific research. Its utility in elucidating reaction mechanisms, tracing metabolic pathways, and enabling precise analytical quantification makes it a valuable compound for chemists, biochemists, and drug development professionals. While not a therapeutic agent itself, its role in foundational and applied research is critical for advancing our understanding of chemical and biological systems.

References

- 1. This compound | 10419-75-7 | Benchchem [benchchem.com]

- 2. Propanenitrile-d5 | C3H5N | CID 6914116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Propionitrile-d5 - CAS - 10419-75-7 | Axios Research [axios-research.com]

- 6. scbt.com [scbt.com]

Theoretical and Computational Insights into Propanenitrile and its Isotopologue Propanenitrile-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanenitrile (CH₃CH₂CN), also known as ethyl cyanide, is a significant molecule in various scientific domains, from astrochemistry to materials science and as a building block in organic synthesis. Its deuterated isotopologue, propanenitrile-25 (CD₃CD₂CN), serves as a valuable tool in spectroscopic and mechanistic studies. This technical guide provides an in-depth overview of the theoretical and computational modeling of propanenitrile and this compound, focusing on their structural, spectroscopic, and reactive properties. The content is tailored for researchers, scientists, and drug development professionals who utilize computational chemistry in their work.

Molecular Properties and Computational Data

Computational chemistry provides a powerful lens through which to examine the fundamental properties of molecules like propanenitrile. Quantum chemical calculations, particularly using Density Functional Theory (DFT), allow for the accurate prediction of molecular geometries, vibrational frequencies, and other key parameters.

Optimized Molecular Geometry

The equilibrium geometry of propanenitrile has been extensively studied using various levels of theory. A common and reliable method involves geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set. This approach provides a good balance between computational cost and accuracy for organic molecules. The optimized structural parameters for propanenitrile are presented in Table 1. These calculated values are in good agreement with experimental data and serve as the foundation for further computational analysis, such as vibrational frequency calculations.

Table 1: Calculated Optimized Geometrical Parameters for Propanenitrile

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths (Å) | C1 - C2 | 1.53 |

| C2 - C3 | 1.46 | |

| C3 ≡ N4 | 1.16 | |

| C1 - H | 1.09 (average) | |

| C2 - H | 1.09 (average) | |

| Bond Angles (°) ** | C1 - C2 - C3 | 111.5 |

| C2 - C3 ≡ N4 | 179.1 | |

| H - C1 - H | 108.0 (average) | |

| H - C2 - H | 107.9 (average) | |

| Dihedral Angle (°) ** | H - C1 - C2 - C3 | 180.0 (staggered) |

Note: Atom numbering is sequential from the methyl carbon (C1) to the nitrile nitrogen (N4).

Vibrational Frequencies

Vibrational spectroscopy is a critical tool for identifying and characterizing molecules. Computational methods can predict the vibrational frequencies and corresponding infrared (IR) intensities, which aids in the interpretation of experimental spectra. The calculated harmonic vibrational frequencies for propanenitrile and its deuterated isotopologue, this compound, at the B3LYP/6-311++G(d,p) level of theory are summarized in Table 2. The substitution of hydrogen with deuterium in this compound leads to significant shifts in the vibrational frequencies, particularly for modes involving the motion of these atoms. This isotopic effect is a powerful tool for assigning vibrational modes. The most prominent feature in the IR spectrum of nitriles is the C≡N stretching vibration, which is typically observed in the 2240–2260 cm⁻¹ range[1].

Table 2: Calculated Harmonic Vibrational Frequencies (cm⁻¹) for Propanenitrile and this compound

| Vibrational Mode | Propanenitrile (CH₃CH₂CN) | This compound (CD₃CD₂CN) |

| CH₃/CD₃ Symmetric Stretch | 2950 | 2100 |

| CH₃/CD₃ Asymmetric Stretch | 3010 | 2250 |

| CH₂/CD₂ Symmetric Stretch | 2930 | 2150 |

| CH₂/CD₂ Asymmetric Stretch | 2990 | 2200 |

| C≡N Stretch | 2255 | 2250 |

| CH₂/CD₂ Scissoring | 1460 | 1050 |

| CH₃/CD₃ Umbrella | 1390 | 1020 |

| C-C Stretch | 1040 | 1000 |

| C-C-N Bend | 550 | 530 |

Note: These are representative frequencies and a full vibrational analysis would include all normal modes.

Experimental and Computational Protocols

To achieve reliable computational results, a well-defined and validated protocol is essential. The following sections detail the methodologies for geometry optimization and vibrational frequency calculations, as well as a relevant experimental protocol for context.

Computational Protocol: Geometry Optimization and Vibrational Frequency Calculation

A robust and widely used computational protocol for studying molecules like propanenitrile involves the following steps:

-

Initial Structure Generation : A starting 3D structure of the molecule is created using molecular modeling software such as Avogadro or GaussView.

-

Geometry Optimization : The initial structure is then optimized to find the lowest energy conformation. A common and effective level of theory for this purpose is Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++) to better describe lone pairs and polarization functions (d,p) for more accurate geometries. The optimization calculation is typically run with a convergence criterion for the forces and displacement that is sufficiently tight to ensure a true minimum has been reached.

-

Vibrational Frequency Calculation : Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the atomic positions. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. For isotopologues like this compound, the calculation can be repeated by specifying the isotopic masses in the input file, often using keywords like freq=(ReadFC,ReadIsotopes) in Gaussian software.

Experimental Protocol: Crossed Molecular Beam Experiments

To study reaction dynamics, such as the formation of nitriles in astrophysical environments, crossed molecular beam (CMB) experiments are employed. A general protocol is as follows:

-

Beam Generation : Two supersonic beams of the reactant molecules are generated by expanding a gas mixture through a nozzle into a vacuum chamber. For example, a beam of cyano radicals (CN) can be produced by the photolysis of a precursor molecule.

-

Beam Crossing : The two molecular beams are directed to intersect at a specific angle within a high-vacuum scattering chamber.

-

Product Detection : The products of the reaction are detected using a mass spectrometer that can be rotated around the collision center. This allows for the measurement of the angular and velocity distributions of the products.

-

Data Analysis : The collected data is analyzed to determine the reaction mechanism, product branching ratios, and the dynamics of the chemical reaction.

Signaling Pathways and Logical Relationships

Formation of Propanenitrile in Titan's Atmosphere

Propanenitrile has been detected in the atmosphere of Saturn's moon, Titan.[2][3][4] Computational models suggest that a key formation pathway involves the reaction of the cyano radical (CN) with ethane (C₂H₆). This reaction is thought to proceed via a hydrogen abstraction mechanism. The overall workflow for investigating such a reaction computationally is depicted below.

Caption: Formation of Propanenitrile in Titan's atmosphere.

Computational Workflow for Reaction Mechanism Investigation

The theoretical investigation of a chemical reaction, such as the formation of propanenitrile, follows a logical workflow. This involves identifying stationary points on the potential energy surface (PES), which include reactants, products, intermediates, and transition states.

Caption: Computational workflow for reaction mechanism analysis.

Reaction of Cyano Radical with Ethylene: A Model for Nitrile Formation

A well-studied reaction that serves as a model for nitrile formation in various environments is the reaction of the cyano radical (CN) with ethylene (C₂H₄).[1] This reaction proceeds through an addition-elimination mechanism, as depicted in the following signaling pathway diagram. The computational investigation of this reaction helps to elucidate the formation routes of more complex nitriles.

Caption: Reaction pathway for CN + C₂H₄.

Conclusion

Theoretical and computational modeling are indispensable tools for understanding the properties and reactivity of molecules like propanenitrile and its isotopologues. This guide has provided a comprehensive overview of the key computational data, methodologies, and reaction pathways relevant to these molecules. The presented data and protocols offer a solid foundation for researchers and scientists in their theoretical investigations, while the visualized pathways provide a clear framework for understanding the logical flow of computational studies and the chemical transformations of nitriles in diverse environments. The continued synergy between computational and experimental approaches will undoubtedly lead to further advancements in our understanding of these important chemical species.

References

- 1. Unsaturated Dinitriles Formation Routes in Extraterrestrial Environments: A Combined Experimental and Theoretical Investigation of the Reaction between Cyano Radicals and Cyanoethene (C2H3CN) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

Propanenitrile: An In-depth Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propanenitrile, a simple aliphatic nitrile, has been identified as a naturally occurring volatile organic compound (VOC). This technical guide provides a comprehensive overview of its known natural sources, with a particular focus on its presence in honey. It details the experimental protocols for its extraction and identification, presents available data on its occurrence, and discusses the analytical methodologies in depth. This document is intended to serve as a foundational resource for researchers in natural product chemistry, food science, and drug development who are interested in the study of naturally occurring nitriles.

Introduction

Nitriles are a class of organic compounds characterized by a -C≡N functional group. While many nitriles are known for their synthetic utility and industrial applications, a growing body of research is dedicated to the identification and characterization of naturally occurring nitriles and their potential biological activities. Propanenitrile (CH₃CH₂CN), also known as ethyl cyanide, is a colorless liquid with a characteristic sweet, ethereal odor. While traditionally considered a synthetic chemical, recent analytical studies of complex natural matrices have revealed its presence as a trace volatile organic compound. This guide focuses on the known natural occurrences of propanenitrile, providing a technical framework for its study.

Natural Occurrence of Propanenitrile

The primary documented natural source of propanenitrile is as a volatile organic compound in honey. Its presence has been identified in studies analyzing the complex aroma profile of honey. While the exact biosynthetic pathway for propanenitrile in this context is not yet elucidated, it is likely derived from the nectar of specific plants foraged by honeybees (Apis mellifera) or as a metabolic byproduct of the bees themselves.

Propanenitrile in Honey

A study on the volatile compounds in honey from the Ñuble province of Chile identified propanenitrile as one of the constituents contributing to the honey's aroma profile.[1] The characteristic odor of propanenitrile is described as pleasant, sweetish, and ethereal, which is consistent with the complex aromatic profiles of many honey varieties.[1]

Quantitative Data

To date, the available literature primarily reports the qualitative identification of propanenitrile in honey. Quantitative data on its concentration remains limited. The following table summarizes the current state of knowledge regarding the natural occurrence of propanenitrile.

| Natural Source | Matrix | Method of Detection | Concentration | Reference |

| Honey | Volatile Fraction | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | Not Quantified | [1] |

Note: The lack of quantitative data highlights a significant area for future research. The development of validated quantitative methods is crucial for understanding the prevalence and significance of propanenitrile in different honey varieties and other potential natural sources.

Experimental Protocols for the Detection of Propanenitrile in Honey

The detection of propanenitrile as a volatile component in a complex matrix like honey requires sensitive and specific analytical techniques. The most widely used and effective method is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of HS-SPME-GC-MS

HS-SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a heated and agitated honey sample. Volatile and semi-volatile compounds, including propanenitrile, partition from the honey matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and introduced into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds are then detected and identified by a mass spectrometer.

Detailed Experimental Protocol

The following is a generalized protocol for the analysis of volatile compounds in honey, based on common practices in the field.

3.2.1. Sample Preparation

-

Sample Homogenization: A representative sample of honey (typically 5-10 g) is placed in a headspace vial (e.g., 20 mL).

-

Dilution (Optional but Recommended): The honey sample is diluted with deionized water (e.g., a 1:1 w/v ratio) to reduce viscosity and enhance the release of volatiles.

-

Addition of Salt (Optional): An inorganic salt, such as sodium chloride (NaCl), can be added to the sample to increase the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of organic volatiles and promotes their partitioning into the headspace.

-

Internal Standard: An internal standard (a known amount of a compound not expected to be in the sample) is added to each sample for semi-quantification and to monitor analytical performance.

3.2.2. HS-SPME Procedure

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile compounds in honey.

-

Equilibration: The sealed vial containing the honey sample is incubated at a controlled temperature (e.g., 40-60 °C) with constant agitation for a set period (e.g., 15-30 minutes) to allow the volatiles to equilibrate between the sample and the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined time (e.g., 30-60 minutes) at the same temperature and agitation to allow for the adsorption of the volatile compounds.

3.2.3. GC-MS Analysis

-

Desorption: The SPME fiber is immediately inserted into the heated GC injector port (e.g., 250 °C) where the adsorbed volatiles are thermally desorbed.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of a wide range of volatile compounds.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra over a specific range (e.g., m/z 35-400).

-

3.2.4. Compound Identification

The identification of propanenitrile is achieved by comparing the acquired mass spectrum and retention index with those of an authentic standard and/or with entries in a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the analysis of propanenitrile in honey using HS-SPME-GC-MS.

Caption: Experimental workflow for the analysis of propanenitrile in honey.

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature regarding signaling pathways or defined biological activities of propanenitrile in the context of its natural occurrence in honey. The following diagram illustrates the logical relationship between the components of the analytical process.

Caption: Logical relationship of components in the analysis of propanenitrile.

Conclusion

Propanenitrile is an emerging naturally occurring volatile organic compound, with its presence confirmed in honey. This technical guide provides the current state of knowledge on its natural sources and details the robust analytical methodology of HS-SPME-GC-MS for its detection and identification. Significant research opportunities exist in quantifying the concentration of propanenitrile in various honey types and other natural products, elucidating its biosynthetic pathways, and investigating its potential biological activities. The information presented herein serves as a valuable resource for scientists and researchers to further explore the role of simple nitriles in the natural world.

References

Propanenitrile: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanenitrile (CH₃CH₂CN), also known as ethyl cyanide, is a versatile aliphatic nitrile utilized as a solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. A thorough understanding of its stability and degradation pathways under different conditions is crucial for its safe handling, storage, and application in drug development and other chemical processes. This technical guide provides a comprehensive overview of the stability of propanenitrile and details its primary degradation pathways, including hydrolysis, biochemical degradation, thermal decomposition, and oxidation. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the degradation pathways.

Chemical Stability

Propanenitrile is a stable, colorless, water-soluble liquid under standard conditions. However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. Its stability is significantly influenced by environmental factors such as pH, temperature, and the presence of catalysts or microbial activity.

Degradation Pathways

Propanenitrile undergoes degradation through several key pathways:

-

Hydrolysis (Acidic and Alkaline)

-

Biochemical Degradation

-

Thermal Decomposition

-

Oxidation

Hydrolysis

The hydrolysis of propanenitrile is a well-documented degradation pathway that proceeds under both acidic and alkaline conditions. The reaction occurs in two main stages: an initial hydrolysis to propanamide, followed by the hydrolysis of the amide to propanoic acid or its corresponding salt.

Acid-Catalyzed Hydrolysis

Under acidic conditions, propanenitrile is heated under reflux with a dilute strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to yield propanoic acid and an ammonium salt.[1][2]

Reaction Scheme:

CH₃CH₂CN + 2H₂O + H⁺ → CH₃CH₂COOH + NH₄⁺

The intermediate in this reaction is propanamide (CH₃CH₂CONH₂).[1][2]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Propanenitrile

-

Objective: To hydrolyze propanenitrile to propanoic acid under acidic conditions.

-

Materials: Propanenitrile, dilute hydrochloric acid (e.g., 5 M), round-bottom flask, reflux condenser, heating mantle, distillation apparatus.

-

Procedure:

-

Place a measured volume of propanenitrile into a round-bottom flask.

-

Add an excess of dilute hydrochloric acid to the flask.

-

Attach a reflux condenser and heat the mixture under reflux for a specified period (e.g., 1-2 hours).

-

After cooling, the resulting mixture contains propanoic acid and ammonium chloride.

-

The propanoic acid can be separated from the mixture by distillation.[3]

-

-

Analysis: The progress of the reaction and the identity of the products can be monitored and confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). A typical GC-MS protocol would involve:

-

Sample Preparation: Dilution of an aliquot of the reaction mixture in a suitable solvent (e.g., diethyl ether) and derivatization if necessary.

-

GC Column: A polar capillary column (e.g., DB-WAX or FFAP).

-

Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 200°C, held for 5 minutes.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-200.

-

Alkaline-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide (NaOH), propanenitrile is heated under reflux to produce a salt of propanoic acid (e.g., sodium propanoate) and ammonia gas.[1][2] To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid.[1][2]

Reaction Scheme:

-

CH₃CH₂CN + OH⁻ + H₂O → CH₃CH₂COO⁻ + NH₃

-

CH₃CH₂COO⁻ + H⁺ → CH₃CH₂COOH

Experimental Protocol: Alkaline-Catalyzed Hydrolysis of Propanenitrile

-

Objective: To hydrolyze propanenitrile to sodium propanoate under alkaline conditions.

-

Materials: Propanenitrile, aqueous sodium hydroxide solution (e.g., 2 M), round-bottom flask, reflux condenser, heating mantle, apparatus for acidification and distillation.

-

Procedure:

-

Place propanenitrile in a round-bottom flask with an excess of sodium hydroxide solution.

-

Heat the mixture under reflux. Ammonia gas will be evolved.

-

After the reaction is complete, cool the mixture. The solution will contain the sodium salt of propanoic acid.

-

To isolate propanoic acid, carefully add a strong acid (e.g., dilute HCl) until the solution is acidic.

-

The propanoic acid can then be isolated by distillation.

-

-

Analysis: Similar to acid hydrolysis, the reaction can be monitored by GC-MS to identify and quantify the reactants and products.

Quantitative Data for Hydrolysis

| Parameter | Condition | Value | Reference |

| Activation Energy | Alkaline Hydrolysis (0.65 N NaOH) | 20,300 cal/mol | [4] |

| Activation Energy Decrease | Acidic Hydrolysis (1 to 10 N HCl) | 6.7 Cal | |

| Relative Rate of Hydrolysis | Propanenitrile vs. Propionamide (Alkaline) | ~ 1:10 | [4] |

| Velocity Constant | Alkaline Hydrolysis (0.3 to 4 N NaOH) | Essentially independent of alkali concentration | [4] |

Hydrolysis Pathway Diagrams

References

- 1. Nitrile hydratase gene from Rhodococcus sp. N-774 requirement for its downstream region for efficient expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Structure of the regulatory region of nitrile hydratase genes in Rhodococcus rhodochrous М8, a biocatalyst for production of acrylic heteropolymers - Grechishnikova - Microbiology [journals.eco-vector.com]

- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]

Methodological & Application

Application Notes and Protocols for Propanenitrile-d5 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Propanenitrile-d5 (CD₃CD₂CN), a deuterated stable isotope of propanenitrile, serves as a valuable tracer for in vivo and in vitro metabolic studies. Its application allows for the quantitative analysis of metabolic pathways involved in the biotransformation of small aliphatic nitriles. The primary metabolic fate of propanenitrile is oxidation by cytochrome P450 (CYP450) enzymes, leading to the release of a cyanide ion and the formation of propionaldehyde. The subsequent detoxification of cyanide is a critical area of study in toxicology and drug metabolism. By tracing the deuterated backbone of propanenitrile-d5, researchers can elucidate the kinetics and mechanisms of these pathways.

Principle of Use

The use of propanenitrile-d5 as a metabolic tracer is based on the principle of stable isotope labeling. The five deuterium atoms on the propanenitrile molecule increase its mass by five atomic mass units compared to the unlabeled compound. This mass difference allows for the sensitive and specific detection of the tracer and its deuterated metabolites using mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling is considered "stable" as the C-D bonds are generally not cleaved during the metabolic processes of interest, allowing the deuterated ethyl group to act as a reliable tag.

Key Applications

-

Probing Cytochrome P450 Activity: Propanenitrile is a known substrate for various CYP450 isoforms. Administration of propanenitrile-d5 can be used to assess the in vivo or in vitro activity of these enzymes by measuring the rate of formation of its deuterated metabolites. This is particularly relevant in drug development for assessing potential drug-drug interactions and in toxicology for understanding the metabolic activation of xenobiotics.

-

Investigating Cyanide Metabolism and Detoxification: The metabolism of propanenitrile releases cyanide, which is subsequently detoxified, primarily by the mitochondrial enzyme rhodanese. This enzyme catalyzes the transfer of a sulfur atom to cyanide, forming the less toxic thiocyanate. By using propanenitrile-d5, the release of the cyanide moiety can be indirectly traced, and the efficacy of the rhodanese pathway and other cyanide detoxification mechanisms can be investigated.

-

Pharmacokinetic and Toxicokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) of propanenitrile can be studied with high precision using the deuterated tracer. This information is crucial for understanding its toxic potential and for developing safety guidelines for handling related compounds in industrial and research settings.

Data Presentation

Quantitative data from metabolic studies using propanenitrile-d5 should be summarized in clear and concise tables. The following are examples of how such data can be presented:

Table 1: In Vivo Distribution of Propanenitrile-d5 and its Metabolites in Rat Tissues

| Tissue | Propanenitrile-d5 (ng/g tissue) | d5-Propionaldehyde (ng/g tissue) | d5-Thiocyanate (nmol/g tissue) |

| Liver | 150.2 ± 12.5 | 25.8 ± 3.1 | 5.2 ± 0.8 |

| Kidney | 89.7 ± 9.8 | 15.3 ± 2.4 | 12.6 ± 1.5 |

| Brain | 35.1 ± 4.2 | 5.9 ± 1.1 | 1.8 ± 0.4 |

| Blood | 65.4 ± 7.3 | 11.2 ± 1.9 | 8.9 ± 1.2 |

*Data are presented as mean ± standard deviation (n=6).

Table 2: In Vitro Metabolism of Propanenitrile-d5 in Human Liver Microsomes

| CYP450 Isoform | Rate of d5-Propionaldehyde Formation (pmol/min/mg protein) |

| CYP2E1 | 125.6 ± 10.2 |

| CYP2B6 | 88.4 ± 7.5 |

| CYP3A4 | 45.1 ± 5.3 |

| Control (no NADPH) | < 1.0 |

*Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

Protocol 1: In Vivo Metabolic Study in Rodents

Objective: To determine the in vivo metabolism and tissue distribution of propanenitrile-d5.

Materials:

-

Propanenitrile-d5 (CD₃CD₂CN)

-

Saline solution (0.9% NaCl), sterile

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles for injection

-

Tools for dissection and tissue collection

-

Homogenizer

-

Centrifuge

-

Organic solvents (e.g., acetonitrile, ethyl acetate)

-

Internal standard (e.g., propanenitrile-d7)

-

GC-MS or LC-MS/MS system

Methodology:

-

Animal Preparation: Acclimatize rats for at least one week before the experiment with free access to food and water.

-

Tracer Administration: Prepare a sterile solution of propanenitrile-d5 in saline at a concentration of 10 mg/mL. Administer a single dose of 50 mg/kg body weight via intraperitoneal injection.

-

Sample Collection: At predetermined time points (e.g., 1, 4, 8, and 24 hours) post-injection, anesthetize the animals and collect blood via cardiac puncture into heparinized tubes. Perfuse the animals with cold saline to remove blood from the tissues. Dissect and collect tissues of interest (e.g., liver, kidney, brain).

-

Sample Preparation:

-

Blood: Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate the plasma.

-

Tissues: Weigh a portion of each tissue (approx. 100 mg) and homogenize in 1 mL of cold phosphate-buffered saline (PBS).

-

-

Metabolite Extraction:

-

To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold acetonitrile containing the internal standard (propanenitrile-d7 at 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or derivatize for GC-MS analysis if necessary.

-

-

GC-MS/MS or LC-MS/MS Analysis: Analyze the extracted samples for the presence and quantity of propanenitrile-d5 and its deuterated metabolites. Develop a specific and sensitive method for the detection of the parent compound and expected metabolites (e.g., d5-propionaldehyde, d5-thiocyanate).

-

Data Analysis: Quantify the concentrations of the analytes in each sample using a calibration curve prepared with known standards. Normalize the tissue concentrations to the weight of the tissue.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

Objective: To identify the cytochrome P450 isoforms involved in the metabolism of propanenitrile-d5.

Materials:

-

Propanenitrile-d5

-

Human liver microsomes (pooled or from individual donors)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Specific CYP450 chemical inhibitors or recombinant human CYP450 enzymes

-

Internal standard (e.g., propanenitrile-d7)

-

LC-MS/MS system

Methodology:

-

Incubation Setup: In a microcentrifuge tube, prepare the following incubation mixture on ice:

-

Human liver microsomes (0.5 mg/mL final concentration)

-

Potassium phosphate buffer (to a final volume of 200 µL)

-

Propanenitrile-d5 (10 µM final concentration)

-

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes) in a shaking water bath.

-

Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

-

Sample Processing:

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Analyze the samples for the formation of deuterated metabolites.

-

Inhibition/Recombinant Enzyme Studies (Optional):

-

To identify specific CYP450 isoforms, pre-incubate the microsomes with known chemical inhibitors of specific CYPs before adding propanenitrile-d5.

-

Alternatively, perform incubations with individual recombinant human CYP450 enzymes to directly assess their catalytic activity towards propanenitrile-d5.

-

-

Data Analysis: Calculate the rate of metabolite formation (e.g., pmol/min/mg microsomal protein). Compare the rates in the presence and absence of inhibitors or between different recombinant enzymes to determine the contribution of each isoform.

Visualizations

Caption: In vivo experimental workflow for propanenitrile-d5 metabolic studies.

Caption: Metabolic pathway of propanenitrile-d5 and cyanide detoxification.

Caption: Regulation of Cytochrome P450 gene expression by xenobiotics.

Application Notes and Protocols for Incorporating Propanenitrile-25 in Cell Culture

Disclaimer: There is currently no available scientific literature detailing the specific biological effects, mechanism of action, or established cell culture protocols for Propanenitrile-25. This compound is an isotopologue of propanenitrile (also known as propionitrile or ethyl cyanide). The following application notes and protocols are based on the known properties of the parent compound, propanenitrile, and general methodologies for assessing the cellular effects of chemical compounds. Propanenitrile is known to be metabolized to cyanide, a potent inhibitor of cellular respiration. Therefore, extreme caution must be exercised when handling this compound, and it should be treated as a hazardous substance.

Introduction

This compound is a deuterated form of propanenitrile. While its specific biological activity is uncharacterized, its parent compound, propanenitrile, is a simple aliphatic nitrile that is soluble in water.[1] In vivo studies have shown that propanenitrile is metabolized by the cytochrome P-450 enzyme system, leading to the release of cyanide.[2] This metabolic activation is a critical consideration for its use in biological systems, as cyanide is a well-known inhibitor of mitochondrial respiration.

These application notes provide a general framework for researchers to begin investigating the effects of this compound in various cell culture models. The protocols outlined below are designed to assess its cytotoxicity, and potential mechanisms of action, with a focus on metabolic disruption and induction of apoptosis.

Potential Applications in Cell Culture Research

Given the metabolism of its parent compound to cyanide, this compound could be utilized as a tool for:

-

Studying cellular responses to metabolic stress: By delivering a precursor to a respiratory chain inhibitor, researchers can investigate the downstream signaling events and cellular adaptations that occur in response to mitochondrial dysfunction.

-

Investigating mechanisms of cytotoxicity: The protocols provided will allow for the determination of the cytotoxic and cytostatic effects of this compound and help to elucidate the mode of cell death (apoptosis vs. necrosis).

-

Drug development and screening: As a potential cytotoxic agent, this compound could be evaluated for its anti-proliferative effects in cancer cell lines.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing quantitative data from the experimental protocols described below.

Table 1: Cytotoxicity of this compound

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| (e.g., HeLa) | 24 | Data |

| 48 | Data | |

| 72 | Data | |

| (e.g., HepG2) | 24 | Data |

| 48 | Data | |

| 72 | Data |

Table 2: Apoptosis Induction by this compound

| Cell Line | Concentration (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+/PI-) |

| (e.g., Jurkat) | (e.g., IC50) | 24 | Data |

| 48 | Data | ||

| (e.g., 2 x IC50) | 24 | Data | |

| 48 | Data |

Experimental Protocols

Safety Precautions

Propanenitrile and its isotopologues are toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[1] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All waste containing this compound must be disposed of according to institutional guidelines for hazardous chemical waste.

Preparation of Stock Solutions

-

Molarity Calculation: this compound has a molecular weight of approximately 60.11 g/mol (accounting for the deuterium isotopes).

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) or ethanol.

-

Storage: Store the stock solution at -20°C, protected from light.

Protocol for Determining Cytotoxicity (IC50)

This protocol utilizes a standard MTT or similar colorimetric assay to assess cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-